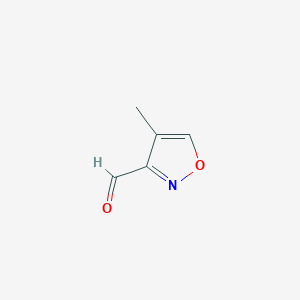

4-Methylisoxazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-3-8-6-5(4)2-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBDYPZKDYZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083223-97-5 | |

| Record name | 4-methyl-1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 4 Methylisoxazole 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 4-methylisoxazole-3-carbaldehyde is a versatile handle for a variety of chemical transformations, including condensation reactions, oxidation, reduction, and nucleophilic additions.

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Formation)

Condensation reactions involving the aldehyde functionality of this compound with primary amines lead to the formation of Schiff bases, also known as imines. researchgate.netscience.govnih.govresearchgate.net These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netscience.govnih.gov Schiff bases are a class of organic compounds characterized by the azomethine (-CH=N-) group and are valuable intermediates in organic synthesis. researchgate.netnih.gov For instance, the condensation of aldehydes with various amines can be carried out in solvents like ethanol, sometimes with a few drops of acetic acid to catalyze the reaction. researchgate.netresearchgate.net

Similarly, the reaction of this compound with hydrazine (B178648) or its derivatives yields hydrazones. libretexts.orgwikipedia.org This reaction is analogous to Schiff base formation and involves the replacement of the carbonyl oxygen with a =N-NH₂ functional group. wikipedia.org Hydrazones are important intermediates in reactions such as the Wolff-Kishner reduction. libretexts.org The formation of hydrazones can be achieved by reacting the aldehyde with hydrazine under various conditions, and they are known to be intermediates in the synthesis of other heterocyclic compounds like pyrazoles. wikipedia.org

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

|---|---|---|

| Primary Amine | Schiff Base (Imine) | researchgate.netscience.gov |

| Hydrazine | Hydrazone | libretexts.orgwikipedia.org |

Oxidation to Carboxylic Acid and Ester Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. libretexts.orglibretexts.orgorganic-chemistry.org Common oxidizing agents for this transformation include potassium dichromate(VI) in the presence of dilute sulfuric acid or potassium permanganate. libretexts.orglibretexts.org The reaction with potassium dichromate(VI) is characterized by a color change from orange to green. libretexts.org The general equation for the oxidation of an aldehyde to a carboxylic acid can be represented as:

RCHO + [O] → RCOOH

This transformation is a fundamental reaction in organic synthesis, providing access to the corresponding carboxylic acid derivatives. organic-chemistry.orgnih.gov

The resulting 4-methylisoxazole-3-carboxylic acid can be further converted to its ester derivatives. pharmaffiliates.comgoogle.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, for example by using thionyl chloride, which then readily reacts with an alcohol to form the ester. google.com

Reduction to Alcohol Derivatives

The aldehyde functionality of this compound can be reduced to a primary alcohol, (4-methylisoxazol-3-yl)methanol. libretexts.orgorganic-chemistry.orgchemguide.co.uk Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Lithium aluminum hydride is a stronger reducing agent than sodium borohydride and can also reduce carboxylic acids and esters to primary alcohols. libretexts.orgchemguide.co.ukorganic-chemistry.org The reduction of an aldehyde to a primary alcohol involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.org

Table 2: Summary of Oxidation and Reduction Reactions

| Starting Material | Reaction Type | Product | Reagents | Reference |

|---|---|---|---|---|

| This compound | Oxidation | 4-Methylisoxazole-3-carboxylic acid | K₂Cr₂O₇/H₂SO₄, KMnO₄ | libretexts.orglibretexts.org |

| 4-Methylisoxazole-3-carboxylic acid | Esterification | 4-Methylisoxazole-3-carboxylic acid ester | Alcohol, Acid catalyst or Thionyl chloride then alcohol | pharmaffiliates.comgoogle.com |

| This compound | Reduction | (4-Methylisoxazol-3-yl)methanol | NaBH₄, LiAlH₄ | libretexts.orgchemguide.co.uk |

Nucleophilic and Electrophilic Additions to the Carbonyl Group

The carbonyl group of this compound is susceptible to nucleophilic addition reactions. masterorganicchemistry.comyoutube.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. masterorganicchemistry.com Nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.comnih.gov The stability of this intermediate can vary depending on the nucleophile and reaction conditions. nih.gov

Electrophilic addition to the carbonyl group is less common but can occur under specific conditions. The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a Lewis base, reacting with strong electrophiles.

Modifications of the Isoxazole (B147169) Ring System

The isoxazole ring itself can undergo chemical modifications, although it is generally less reactive than the aldehyde functionality.

Electrophilic Aromatic Substitution (EAS) Reactions

Isoxazoles can undergo electrophilic aromatic substitution (EAS) reactions, with the substitution occurring preferentially at the C4 position. reddit.com This regioselectivity is due to the electronic nature of the isoxazole ring, where the resonance structures of the intermediate carbocation favor substitution at this position. reddit.com An example of an EAS reaction on an isoxazole ring is iodination using N-iodosuccinimide (NIS). google.comnih.gov

While the isoxazole ring is considered aromatic, its reactivity in EAS reactions is influenced by the substituents present on the ring. The methyl group at the 4-position and the aldehyde group at the 3-position of the title compound will influence the rate and regioselectivity of any potential EAS reactions.

Nucleophilic Aromatic Substitution (NAS) on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic systems. In the context of this compound, this reaction typically requires the presence of a halogen, most commonly at the C5 position, which is activated towards nucleophilic attack. The inherent electron-deficient nature of the isoxazole ring, further enhanced by the electron-withdrawing carbaldehyde group at C3, facilitates the displacement of a C5-halide by a variety of nucleophiles.

While specific literature examples detailing NAS reactions directly on 5-halo-4-methylisoxazole-3-carbaldehyde are not extensively documented, the principles can be inferred from related structures like 5-chloro-3-methylisothiazole and 5-chloro-4-methylisoxazole-3-carboxylic acid. uni.lunih.gov The reaction proceeds via the addition of a nucleophile to the C5 position, forming a transient, negatively charged Meisenheimer-like intermediate, which then expels the halide to restore the aromatic system. Common nucleophiles for this transformation include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted isoxazoles, respectively. The reaction conditions typically involve a polar aprotic solvent and may be facilitated by a base to either generate the active nucleophile or neutralize the acid byproduct.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Halogenated Isoxazole Core This table illustrates the expected products based on the general principles of SNAr reactions on activated heteroaryl halides.

| Starting Material | Nucleophile | Product | Typical Conditions |

| 5-Chloro-4-methylisoxazole-3-carbaldehyde | Sodium Methoxide (NaOMe) | 5-Methoxy-4-methylisoxazole-3-carbaldehyde | Methanol (MeOH), Reflux |

| 5-Bromo-4-methylisoxazole-3-carbaldehyde | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-4-methylisoxazole-3-carbaldehyde | Dimethylformamide (DMF), 80 °C |

| 5-Chloro-4-methylisoxazole-3-carbaldehyde | Piperidine | 5-(Piperidin-1-yl)-4-methylisoxazole-3-carbaldehyde | Dioxane, K2CO3, 100 °C |

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Halogenated derivatives of this compound are suitable electrophilic partners for these transformations, enabling the introduction of a wide range of substituents onto the isoxazole core.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For a substrate like 5-iodo- or 5-bromo-4-methylisoxazole-3-carbaldehyde, this reaction allows for the synthesis of 5-alkynylisoxazole derivatives. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent or co-solvent. wikipedia.org The mild reaction conditions are a key advantage, often allowing the transformation to proceed at room temperature. libretexts.org

Suzuki Coupling

The Suzuki-Miyaura coupling is one of the most versatile cross-coupling methods, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.orgwikipedia.org A 5-halo-4-methylisoxazole-3-carbaldehyde can be coupled with various aryl- or vinylboronic acids to produce 5-aryl- or 5-vinyl-substituted isoxazoles. The catalytic cycle involves a palladium(0) species and requires a base (e.g., K2CO3, Cs2CO3, K3PO4) to activate the organoboron reagent for the crucial transmetalation step. organic-chemistry.orglibretexts.org The reaction tolerates a wide array of functional groups, making it highly valuable in complex molecule synthesis. nih.gov

Table 2: Representative Cross-Coupling Reactions on a Halogenated Isoxazole Core This table illustrates expected products based on standard Sonogashira and Suzuki coupling protocols applied to heteroaryl halides.

| Reaction Type | Starting Material | Coupling Partner | Product | Typical Catalytic System |

| Sonogashira | 5-Iodo-4-methylisoxazole-3-carbaldehyde | Phenylacetylene | 5-(Phenylethynyl)-4-methylisoxazole-3-carbaldehyde | Pd(PPh3)4, CuI, Et3N |

| Suzuki | 5-Bromo-4-methylisoxazole-3-carbaldehyde | Phenylboronic Acid | 5-Phenyl-4-methylisoxazole-3-carbaldehyde | Pd(dppf)Cl2, K2CO3 |

| Suzuki | 5-Bromo-4-methylisoxazole-3-carbaldehyde | 2-Thiopheneboronic Acid | 5-(Thiophen-2-yl)-4-methylisoxazole-3-carbaldehyde | Pd(PPh3)4, Na2CO3 |

Rearrangement Reactions and Ring Transformations

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to various rearrangement and ring-opening reactions, providing pathways to diverse new heterocyclic structures.

Isoxazole Ring Opening and Recyclization Pathways

The cleavage of the isoxazole N-O bond is a common transformation that can be initiated by heat, light, or chemical reagents. A key pathway involves the base-catalyzed ring opening of isoxazoles that have an acidic proton. However, for substituted isoxazoles like this compound, reductive or photochemical methods are more common.

Reductive ring opening, for instance, can be achieved using reagents like molybdenum hexacarbonyl [Mo(CO)6] and water, which cleaves the N-O bond to yield β-aminoenones. google.com This transformation provides a route from isoxazoles to synthetically useful 1,3-aminocarbonyl compounds. Another significant pathway is photochemical rearrangement, which can lead to the formation of an acyl azirine intermediate. This highly strained intermediate can then rearrange further into other heterocycles, such as oxazoles or, in some cases, ketenimines which can be trapped to form pyrazoles.

Conversion to Other Heterocyclic Scaffolds (e.g., Pyrazoles, Triazines)

The isoxazole ring serves as a valuable synthon for constructing other heterocyclic systems through ring transformation reactions.

Conversion to Pyrazoles

A well-established transformation is the conversion of isoxazoles into their isomeric pyrazoles. This is typically achieved by reacting the isoxazole with hydrazine. nih.govnih.gov The reaction mechanism involves the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring, leading to ring opening and the formation of a ketonitrile intermediate. organic-chemistry.org Subsequent intramolecular cyclization of this intermediate, through condensation between the second nitrogen of the hydrazine and the ketone carbonyl group, yields the thermodynamically more stable pyrazole (B372694) ring. organic-chemistry.org This method provides a direct route for converting the isoxazole scaffold into a pyrazole core.

A related transformation is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed process that converts certain substituted isoxazoles into other heterocycles. acs.orgbeilstein-journals.orgidexlab.com For example, an isoxazole bearing a hydrazone substituent at the 3-position can rearrange to form a triazole derivative. beilstein-journals.org

Conversion to Triazines

The 4-methylisoxazole (B1601460) framework is a precursor for the synthesis of fused heterocyclic systems like isoxazolo[5,4-d] acs.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.triazines. This transformation typically starts with a 5-amino-3-methylisoxazole-4-carboxamide or related carboxylic acid derivative. nih.gov The key step is the diazotization of the 5-amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). The resulting diazonium salt then undergoes intramolecular cyclization onto the adjacent amide or carboxylate nitrogen, leading to the formation of the fused triazine ring. nih.gov The resulting isoxazolo[5,4-d]1,2,3-triazin-4-one system is of interest for its potential biological activities. nih.gov While this synthesis does not start directly from the carbaldehyde, it highlights a key derivatization pathway of the core structure.

Table 3: Ring Transformation Reactions of Isoxazole Derivatives

| Starting Moiety | Reagent(s) | Resulting Scaffold | Reaction Type |

| 4-Methylisoxazole | Hydrazine Hydrate | 3-Methylpyrazole | Ring transformation |

| 5-Amino-3-methylisoxazole-4-carboxamide | 1. NaNO2, HCl2. Heat | Isoxazolo[5,4-d]1,2,3-triazin-4-one | Diazotization and cyclization |

| Isoxazole | Mo(CO)6, H2O | β-Aminoenone | Reductive ring opening |

| 3-(Arylhydrazono)isoxazole | Base (e.g., K2CO3) | 1,2,3-Triazole | Boulton-Katritzky Rearrangement |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methylisoxazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Methylisoxazole-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the isoxazole (B147169) ring proton, and the methyl group protons.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm.

Isoxazole Ring Proton (H-5): The single proton on the isoxazole ring is anticipated to resonate as a singlet, with a chemical shift influenced by the electronic effects of the substituents. For similar isoxazole structures, this proton signal often appears in the range of δ 6.4-8.5 ppm. sciarena.com

Methyl Protons (-CH₃): The protons of the methyl group attached to the isoxazole ring are expected to produce a singlet in the upfield region, generally around δ 2.3-2.7 ppm.

The precise chemical shifts can be influenced by the solvent used for analysis. Integration of these peaks would confirm the ratio of protons in the molecule (1:1:3).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Isoxazole (H-5) | 6.4 - 8.5 | Singlet (s) |

| Methyl (-CH₃) | 2.3 - 2.7 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). In this compound, five distinct signals would be expected.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 180-195 ppm.

Isoxazole Ring Carbons (C-3, C-4, C-5): The three carbon atoms of the isoxazole ring will have characteristic chemical shifts. C-3, being attached to the electronegative oxygen and nitrogen atoms as well as the carbaldehyde group, would be significantly deshielded. C-4, substituted with the methyl group, and C-5, attached to the ring proton, would appear at distinct positions, generally between δ 100-170 ppm for substituted isoxazoles. sciarena.com

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear in the upfield region of the spectrum, typically around δ 10-20 ppm.

The unequivocal assignment of these carbon signals often requires advanced NMR techniques.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 195 |

| Isoxazole (C-3) | 155 - 170 |

| Isoxazole (C-5) | 150 - 165 |

| Isoxazole (C-4) | 100 - 115 |

| Methyl (-CH₃) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often essential for the unambiguous structural confirmation of complex molecules like isoxazole derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks as all proton groups are expected to be singlets with no vicinal or geminal coupling partners. However, for derivatives with more complex alkyl chains or substituted aromatic rings, COSY is invaluable for tracing proton connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). mdpi.com For the target molecule, an HSQC spectrum would show a cross-peak connecting the H-5 proton signal to the C-5 carbon signal and another cross-peak linking the methyl protons to the methyl carbon. The aldehyde proton would also show a correlation to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range couplings between protons and carbons (typically over two or three bonds). This allows for the assembly of the molecular skeleton. For instance, the aldehyde proton would show a correlation to the C-3 carbon of the isoxazole ring. The methyl protons would show correlations to C-4 and potentially C-3 and C-5 of the ring, confirming the substitution pattern. The H-5 proton would show correlations to C-4 and C-3, solidifying the ring structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that imparts high energy to the molecule, causing extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and numerous fragment ion peaks. The fragmentation pattern serves as a molecular fingerprint. For 3,5-diarylisoxazoles, isomer determination can be accomplished through the interpretation of fragmentation patterns. researchgate.net

For this compound (C₅H₅NO₂), the expected molecular weight is approximately 111.03 g/mol . The EIMS spectrum would show a molecular ion peak at m/z 111. Key fragmentation pathways for isoxazole rings often involve cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules like CO, HCN, or aldehydes.

Table 3: Potential Key Fragments in the EIMS of this compound

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 111 | [C₅H₅NO₂]⁺· | Molecular Ion (M⁺·) |

| 82 | [M - CHO]⁺ | Loss of the formyl radical |

| 68 | [M - HNCO]⁺· | Loss of isocyanic acid after rearrangement |

| 54 | [C₃H₄N]⁺ | Fragment from ring cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Complex Structures

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing more polar, thermally labile, and higher molecular weight compounds. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS is frequently coupled with liquid chromatography (HPLC) for the analysis of complex mixtures. vedomostincesmp.ru

For isoxazole derivatives, ESI-MS is used to confirm the molecular weight of synthesized compounds. researchgate.net Tandem mass spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion) is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed. This provides controlled fragmentation that is highly specific and can be used to elucidate the structure of complex derivatives, identify metabolites, or quantify compounds in biological matrices. vedomostincesmp.ru This technique is essential in pharmacokinetic studies of isoxazole-based drugs to track their transformation in the body. vedomostincesmp.ru

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds, including isoxazole derivatives. nih.gov It provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of its elemental formula. nih.gov This technique is routinely used to confirm the identity of newly synthesized isoxazole-carboxamide derivatives and other related compounds. nih.govbenthamdirect.comrsc.org

For this compound, with a molecular formula of C₅H₅NO₂, the theoretical exact mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The measured value is then compared to the calculated value to confirm the compound's synthesis and purity. mdpi.comnih.gov The close correlation between the calculated and found mass provides strong evidence for the structure of the target molecule. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅NO₂ |

| Calculated Exact Mass (Monoisotopic) | 111.03203 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 112.03928 u |

| Expected Ion (ESI+) | [M+Na]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are characterized by vibrations corresponding to its key structural features: the isoxazole ring, the methyl group, and the carbaldehyde group. nih.gov

Aldehyde Group (CHO): The most prominent feature is the strong C=O stretching vibration, which typically appears in the region of 1720-1685 cm⁻¹ in the IR spectrum of aromatic aldehydes. vscht.cz The C-H stretching vibration of the aldehyde group is also characteristic, appearing as one or two bands in the 2850-2750 cm⁻¹ region. vscht.cz

Isoxazole Ring: The isoxazole ring exhibits several characteristic vibrations. These include C=N stretching, C=C stretching, and ring breathing modes, which are typically observed in the 1650-1400 cm⁻¹ region. The N-O bond stretching vibration also gives rise to a characteristic band. nih.gov

Methyl Group (CH₃): The methyl group is identified by its symmetric and asymmetric C-H stretching vibrations, which occur just below 3000 cm⁻¹. vscht.cz C-H bending vibrations (scissoring and rocking) are also expected in the fingerprint region (1470-1380 cm⁻¹). vscht.cz

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the detailed assignment of the experimental IR and Raman bands. nih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2850 - 2750 |

| Aldehyde | C=O Stretch | 1720 - 1685 |

| Isoxazole Ring | C=N Stretch | 1615 - 1570 |

| Isoxazole Ring | C=C Stretch | 1500 - 1400 |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2980 - 2870 |

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Interactions and Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver, by factors of 10¹⁰ or more. rsc.orgnanovak.com.tr This enhancement allows for the detection of analytes at ultra-low concentrations. nanovak.com.trmdpi.com

For this compound, SERS could be employed to study its interaction with metallic surfaces. The orientation and binding of the molecule to the substrate can be inferred from the relative enhancement of different Raman bands. For instance, enhancement of the isoxazole ring vibrations might suggest an interaction via the nitrogen or oxygen lone pairs, while changes in the aldehyde vibrational modes could indicate its involvement in surface binding. springernature.com

Another application is in the development of sensitive detection platforms. bath.ac.uk By functionalizing SERS-active substrates, it is possible to create sensors for trace-level detection of isoxazoles and related compounds in various matrices. mdpi.com A variation of this technique, Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS), uses nanoparticles coated with a thin, inert shell (e.g., silica) to probe surface chemistry without direct contact between the analyte and the enhancing metal, thus preserving the analyte's native structure. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The conjugated system of the isoxazole ring and the carbaldehyde group in this compound gives rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions involve electrons in the π-bonding orbitals of the conjugated system being excited to π*-antibonding orbitals. They typically result in strong absorption bands in the UV region. For similar imidazole-based aldehydes, these transitions are observed below 300 nm. researchgate.net

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π-antibonding orbital. These bands are generally much weaker in intensity than π → π bands and appear at longer wavelengths.

The position and intensity of the maximum absorbance (λ_max) can be influenced by the solvent polarity. nih.gov Studying these shifts can provide insights into the nature of the electronic transitions and the molecule's interaction with its environment.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information.

This information includes:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial orientation of the methyl and carbaldehyde groups relative to the isoxazole ring.

Crystal packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking.

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isoxazole |

| Isoxazole-carboxamide |

| Silver |

| Gold |

Computational and Theoretical Investigations of 4 Methylisoxazole 3 Carbaldehyde and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including molecules of pharmaceutical and chemical interest. For analogues of 4-Methylisoxazole-3-carbaldehyde, such as phenylisoxazole-3/5-carbaldehyde derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G++(d,p), have been instrumental in exploring their energetic, structural, and electronic properties. researchgate.netdntb.gov.uaulima.edu.pe

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogues like phenylisoxazole semicarbazone derivatives, DFT calculations have been employed to identify the most stable conformers in both the gas phase and in solution. researchgate.netdntb.gov.uaulima.edu.pe

Studies on a series of novel phenylisoxazole semicarbazone derivatives revealed that the cisE geometrical configuration is the most stable conformation. researchgate.net This stability was found to be consistent whether the calculations were performed in the gas phase or in solvents such as acetone (B3395972) and DMSO. researchgate.netdntb.gov.uaulima.edu.pe Similarly, for phenylisoxazole isonicotinylhydrazone analogues, computational analysis confirmed that the trans(E) isomeric form is the most stable. researchgate.net These findings are crucial as the specific conformation of a molecule often dictates its reactivity and biological activity.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of this analysis. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (Egap) is a significant descriptor of molecular stability and reactivity. researchgate.netdntb.gov.uaulima.edu.pe

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. researchgate.netdntb.gov.uaulima.edu.pe In computational studies of phenylisoxazole-3/5-carbaldehyde semicarbazone analogues, the HOMO-LUMO gap energies (Eg) were calculated to predict their relative stability. For instance, in one such series, compound 1 was identified as the least stable and most reactive, while compounds 5 (in the gas phase) and 6 (in the liquid phase) were found to be the most stable and least reactive. researchgate.netdntb.gov.uaulima.edu.pe

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Phenylisoxazole Semicarbazone 1 | -6.42 | -1.63 | 4.79 |

| Phenylisoxazole Semicarbazone 2 | -6.15 | -1.55 | 4.60 |

| Phenylisoxazole Semicarbazone 3 | -6.49 | -1.77 | 4.72 |

| Phenylisoxazole Semicarbazone 4 | -6.31 | -1.85 | 4.46 |

| Phenylisoxazole Semicarbazone 5 | -6.52 | -1.88 | 4.64 |

| Phenylisoxazole Semicarbazone 6 | -6.19 | -1.52 | 4.67 |

This table presents calculated frontier molecular orbital energies for a series of phenylisoxazole semicarbazone analogues in the gas phase, based on DFT (B3LYP/6-311G++(d,p)) calculations. Data sourced from computational studies on these analogues. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates negative potential (electron-rich areas, susceptible to electrophilic attack), while blue signifies positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netdntb.gov.uaulima.edu.pe

For phenylisoxazole semicarbazone analogues, MEP analysis has been performed to identify reactive centers. These studies show that the oxygen atom of the carbonyl group (C=O) is a region of high negative potential, making it a likely target for electrophilic attack. Conversely, the hydrogen atoms of the amide and hydrazone fragments exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netdntb.gov.uaulima.edu.pe This information is vital for predicting how these molecules will interact with other reagents or biological targets.

Quantum-Chemical Studies

Quantum-chemical studies encompass a range of methods used to calculate the properties of molecules. These methods are broadly categorized into semi-empirical and ab initio approaches.

Ab initio methods, such as the DFT calculations discussed above, derive their results from first principles without using experimental parameters. For a series of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide derivatives, ab initio calculations at the B3LYP/6-31G(d,p) level were conducted to investigate their properties. nih.gov These high-level calculations provide reliable data on molecular geometry, electronic structure, and vibrational frequencies.

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, can also be used to study molecular properties. While detailed semi-empirical results for this compound analogues are less commonly reported in recent literature, which favors the accuracy of DFT, these methods remain useful for very large molecular systems where ab initio calculations would be computationally prohibitive. The choice between ab initio and semi-empirical methods depends on the desired balance between accuracy and computational cost.

Chemical reactions and biological processes typically occur in a solvent. Therefore, understanding how a solvent influences a molecule's properties is essential. Continuum models, such as the Polarizable Continuum Model (PCM) within a Self-Consistent Reaction Field (SCRF) framework, are widely used to simulate the effects of a solvent. researchgate.netdntb.gov.uaulima.edu.pe

In these models, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This approach allows for the calculation of molecular properties in a more realistic environment. For phenylisoxazole semicarbazone analogues, computational studies have been performed in both the gas phase and in solvents like acetone and DMSO. These calculations have shown that the fundamental geometry and stability of the conformers remain consistent between the gas phase and the solvent environments, providing confidence in the predicted structures. researchgate.netdntb.gov.uaulima.edu.pe

Role in Advanced Organic Synthesis and Chemical Development

A Foundational Component for Complex Heterocyclic Architectures

The inherent reactivity of 4-Methylisoxazole-3-carbaldehyde renders it an ideal starting material for the synthesis of more complex, multi-ring structures that are of significant interest in medicinal chemistry and materials science.

Crafting Polycyclic and Fused Ring Systems

The aldehyde functionality of this compound serves as a key handle for a variety of cyclization reactions, enabling the construction of polycyclic and fused heterocyclic systems. The isoxazole (B147169) ring itself can be a precursor to other functionalities through ring-opening and rearrangement reactions, further expanding its synthetic utility. For instance, the isoxazole moiety can be reductively cleaved to reveal a β-hydroxy ketone, a versatile intermediate for further transformations. This strategy allows for the creation of intricate molecular frameworks that would be challenging to assemble through other synthetic routes. The direct functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions is a crucial aspect of its chemistry, although the ring's lability under basic conditions presents a synthetic challenge. nih.gov This reactivity is often harnessed through transition metal-catalyzed cross-coupling reactions or C-H activation strategies to build fused systems. nih.gov For example, isoxazoles can be cyclized using palladium(II) complexes to generate tricyclic fused isoxazoles. nih.gov

Integration into Macrocycles and Supramolecular Assemblies

The development of macrocycles and other supramolecular structures is a burgeoning area of research, with applications ranging from drug delivery to catalysis. rsc.org this compound can be incorporated into these large-ring systems through reactions involving its aldehyde group. The isoxazole unit can impart specific conformational constraints and electronic properties to the resulting macrocycle. Supramolecular self-assembly, a process where molecules spontaneously organize into larger, ordered structures, can be influenced by the presence of isoxazole-containing components. rsc.org The ability to form specific non-covalent interactions, such as hydrogen bonding and π-stacking, is a key driver in the formation of these complex assemblies.

A Precursor to a New Generation of Functionalized Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved pharmaceutical agents. nih.gov this compound provides a convenient entry point for the synthesis of novel isoxazole derivatives with tailored properties.

Engineering Advanced Scaffolds with Modified Properties

The aldehyde group of this compound is readily converted into a wide range of other functional groups, including but not limited to, alcohols, amines, carboxylic acids, and nitriles. This functional group interconversion allows for the systematic modification of the isoxazole scaffold, enabling the fine-tuning of its physicochemical and biological properties. For example, the synthesis of isoxazole-3-carboxamide (B1603040) derivatives has been explored for their potential to modulate the TRPV1 channel, with substitutions at this position influencing both potency and solubility. nih.gov This approach is central to structure-activity relationship (SAR) studies, where the impact of specific structural changes on a molecule's biological activity is investigated.

Harnessing Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. rsc.orgcam.ac.uk The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. cam.ac.uk this compound is a valuable building block in DOS due to its ability to participate in a variety of multicomponent reactions and divergent synthetic pathways. researchgate.net This allows for the creation of large libraries of compounds with different skeletal frameworks from a common starting material. The application of DOS has been instrumental in the development of novel, three-dimensional fragment collections for fragment-based drug discovery (FBDD). nih.gov

Applications in the Realm of Peptide Chemistry

The interface of heterocyclic chemistry and peptide science has led to the development of novel peptidomimetics with enhanced stability and biological activity. Isoxazole-containing amino acids, derived from precursors like this compound, can be incorporated into peptide sequences to create hybrid peptides. nih.gov For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as a non-proteinogenic amino acid for solid-phase peptide synthesis, leading to the creation of novel α/β-mixed peptide hybrids. nih.gov These modified peptides can exhibit unique conformational properties and may have improved resistance to enzymatic degradation compared to their natural counterparts.

Incorporation of Isoxazole Carboxylic Acid Analogues as Unnatural Amino Acids in Solid-Phase Peptide Synthesis

The development of new unnatural amino acids is a crucial task for creating peptidomimetics with potential therapeutic applications. nih.gov Hybrid peptides that incorporate both α- and β-amino acids are of particular interest. nih.gov Isoxazole carboxylic acid analogues, which can be derived from the corresponding carbaldehydes, represent a class of non-proteinogenic amino acids that can be integrated into peptide chains.

Research has demonstrated the successful application of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a bifunctional isoxazole derivative, in solid-phase peptide synthesis (SPPS). mdpi.com This compound is considered a β-amino acid because the amino group is located on the carbon atom in the β-position relative to the carboxyl group. mdpi.com A key finding was that the amino group of AMIA remains unreactive under typical conditions for adding an Fmoc protecting group, which allowed for the direct coupling of the unprotected AMIA to the N-terminal amino acid of a peptide on a solid support. mdpi.com This strategy enables the insertion of this unnatural amino acid at any position within a peptide sequence. mdpi.com

The coupling of this novel β-amino acid to a resin-bound peptide has been achieved using various reaction conditions, including both classical and ultrasonic-agitated solid-phase synthesis methods. nih.govmdpi.com The successful incorporation of these isoxazole-based amino acids opens possibilities for creating new classes of bioactive peptides. nih.govmdpi.com The solid-phase synthesis of isoxazole-based amino acids is recognized as a method for generating new scaffolds for molecular diversity, with applications in areas like protease inhibitors. nih.gov

Table 1: Comparison of Synthesis Conditions for Isoxazole Amino Acid Incorporation

| Coupling Method | Key Features | Outcome | Reference |

| Classical SPPS | Standard coupling reagents (e.g., DCC) and procedures are used. | Successful coupling of the isoxazole amino acid to the peptide chain. | nih.govmdpi.com |

| Ultrasonic Agitated SPPS | Application of ultrasonic waves to agitate the reaction mixture. | Successful coupling, potentially with improved reaction kinetics or efficiency. | nih.govmdpi.com |

Development of Isoxazole-Linked Peptide Hybrids

Beyond incorporation as individual amino acids, the isoxazole nucleus is used to create peptide hybrids where the ring system is integrated into the peptide backbone. mdpi.com These isoxazole-linked derivatives, sometimes referred to as peptomers, are part of a strategy to develop peptidomimetics with enhanced properties. mdpi.com The synthesis of these hybrids often involves the 1,3-dipolar cycloaddition reaction of nitrile oxides with appropriate dipolarophiles. mdpi.com

For instance, new hybrid heterocyclic systems have been created that couple a triazole motif to an isoxazole ring, linked by a 2-methoxybenzoyl group. nih.gov These reactions were found to be highly regioselective and produced the desired products in good yields. nih.gov The hybridization of two pharmacophores, like triazole and isoxazole, can lead to synergistic effects and enhanced biological activity. nih.gov

Isoxazole–isoxazole linked hybrids have also been synthesized and investigated for various therapeutic applications. mdpi.com The design and synthesis of these complex molecules demonstrate the versatility of the isoxazole ring in constructing larger, functional chemical entities. mdpi.com The development of efficient synthetic pathways, often involving key steps like 1,3-dipolar cycloadditions and subsequent cyclizations, is crucial for accessing these novel hybrid structures. mdpi.com

Ligand Design in Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole ring make it an effective scaffold for designing ligands for coordination chemistry. These heterocyclic compounds can coordinate with a variety of metal ions, leading to the formation of metal complexes with diverse structures and properties.

Exploration of Isoxazole Derivatives as Ligands for Metal Complexes

Isoxazole derivatives are a class of five-membered heterocyclic compounds that have gained significant attention for their ability to act as ligands. nih.govnih.gov The presence of both a nitrogen and an adjacent oxygen atom provides potential coordination sites for metal ions. nih.govyoutube.com The coordination with transition metals, in particular, has been shown to enhance the intrinsic characteristics of these organic ligands. mdpi.com

The synthesis of metal complexes often involves the reaction of an isoxazole-containing ligand with a metal salt in a suitable solvent. ajol.info Sulfonamide derivatives containing the isoxazole ring, for example, are known to form chelates with a wide range of metal ions due to the presence of multiple donor atoms (N, S, O). core.ac.uk The coordination of these ligands can significantly increase the pharmacological activity compared to the free ligand. core.ac.uk The development of novel synthetic strategies, including transition metal-catalyzed reactions, has enabled the creation of a wide array of isoxazole derivatives for use as ligands. nih.govnih.gov

Studies on Ligand-Metal Interactions and Complex Formation

Studies on the interaction between isoxazole-based ligands and metal ions reveal specific coordination modes and resulting geometries. The isoxazole ring can act as a bidentate ligand, coordinating through its nitrogen and oxygen atoms. ajol.info The molar ratio method is often used to determine the metal-to-ligand ratio in the formed complexes. ajol.info

Table 2: Geometries of Metal Complexes with Heterocyclic Ligands

| Metal Ion(s) | Ligand Type | Resulting Geometry | Reference |

| Mn(II), Co(II), Ni(II) | Imidazole derivative from oxazole | Octahedral | ajol.info |

| Cu(II), Pd(II) | Imidazole derivative from oxazole | Square Planar | ajol.info |

| Pd(II), Pt(II), Au(III) | Sulfamethoxazole | Octahedral / Square Planar | core.ac.uk |

| Cu(II) | Sulfamethoxazole | Square Pyramidal | core.ac.uk |

Q & A

Q. What are the common synthetic routes for 4-Methylisoxazole-3-carbaldehyde, and what factors influence yield?

- Methodological Answer : Synthesis typically involves functionalizing the isoxazole core. For example, iodination at the 4-position of methylisoxazole derivatives can be achieved using trifluoroacetic acid under controlled temperatures (65–75°C), followed by extraction and purification via silica gel chromatography . Key factors affecting yield include reaction temperature, solvent choice (e.g., ethyl acetate/petroleum ether systems), and stoichiometric ratios of reactants. Similar protocols for related isoxazole aldehydes emphasize optimizing stepwise substitutions to preserve aldehyde functionality .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the aldehyde group and methyl/isoxazole substituents. Crystallography (e.g., using SHELX software) resolves molecular packing and bond angles, particularly for polymorphic forms . High-resolution mass spectrometry (HRMS) and X-ray diffraction (XRD) further validate purity and structural integrity .

Q. How does the methyl-isoxazole-aldehyde scaffold influence reactivity in downstream modifications?

- Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., forming hydrazones or Schiff bases), while the methyl and isoxazole groups sterically and electronically modulate reactivity. For instance, steric hindrance from the methyl group can slow aldehyde oxidation, whereas the electron-withdrawing isoxazole ring enhances electrophilicity at the carbonyl carbon .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer : Continuous flow reactors improve reproducibility by maintaining precise temperature (±2°C) and pressure control, reducing side reactions like over-iodination or aldehyde dimerization . Kinetic studies using in-line UV-Vis or FTIR monitoring help identify optimal residence times. Solvent screening (e.g., DMF vs. THF) and catalytic additives (e.g., Lewis acids) further suppress undesired pathways .

Q. What strategies resolve contradictions in reported biological activity data for isoxazole-aldehyde derivatives?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Rigorous HPLC purity validation (>98%) and standardized bioassays (e.g., IC50 determinations with positive controls) are critical. Computational docking studies (e.g., using PubChem-derived 3D structures) can rationalize activity differences by predicting binding modes to targets like COX-2 or kinases .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in nucleophilic attacks. For example, Fukui indices identify the aldehyde carbon as the most electrophilic site, while Natural Bond Orbital (NBO) analysis quantifies steric effects from the methyl group .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.